2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme function and protein interactions due to its structural similarity to histidine.
Mechanism of Action
The mechanism of action of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, affecting the function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simpler compound that forms the core structure of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid.
Histamine: A biologically active amine derived from histidine, involved in immune responses.
Uniqueness
This compound is unique due to the presence of both an amino group and a propanoic acid group attached to the imidazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-2-3-10(5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |
InChI Key |
JXMFOVOVDCFJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.